molecular formula C17H19BrN2S2 B14667336 (4-Bromophenyl)methyl butyl 3-pyridinylcarbonimidodithioate CAS No. 51308-80-6

(4-Bromophenyl)methyl butyl 3-pyridinylcarbonimidodithioate

Cat. No.: B14667336
CAS No.: 51308-80-6
M. Wt: 395.4 g/mol
InChI Key: IHTVTQGKMVASKX-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methyl butyl 3-pyridinylcarbonimidodithioate is a chemical compound with the molecular formula C17H19BrN2S2. It is known for its unique structure, which includes a bromophenyl group, a butyl chain, and a pyridinylcarbonimidodithioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methyl butyl 3-pyridinylcarbonimidodithioate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with butylamine to form the intermediate 4-bromobenzyl butylamine. This intermediate is then reacted with 3-pyridinylcarbonimidodithioic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methyl butyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(4-Bromophenyl)methyl butyl 3-pyridinylcarbonimidodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methyl butyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)methyl butyl 3-pyridinylcarbonimidodithioate
  • (4-Fluorophenyl)methyl butyl 3-pyridinylcarbonimidodithioate
  • (4-Methylphenyl)methyl butyl 3-pyridinylcarbonimidodithioate

Uniqueness

(4-Bromophenyl)methyl butyl 3-pyridinylcarbonimidodithioate is unique due to the presence of the bromine atom in the phenyl ring, which can influence its reactivity and biological activity. This distinguishes it from similar compounds with different substituents, such as chlorine, fluorine, or methyl groups .

Properties

CAS No.

51308-80-6

Molecular Formula

C17H19BrN2S2

Molecular Weight

395.4 g/mol

IUPAC Name

1-[(4-bromophenyl)methylsulfanyl]-1-butylsulfanyl-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C17H19BrN2S2/c1-2-3-11-21-17(20-16-5-4-10-19-12-16)22-13-14-6-8-15(18)9-7-14/h4-10,12H,2-3,11,13H2,1H3

InChI Key

IHTVTQGKMVASKX-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Br

Origin of Product

United States

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